3-(iodomethyl)-1,1-dimethylcyclobutane
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Overview
Description
3-(Iodomethyl)-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,1-dimethylcyclobutane using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Alcohols, nitriles, or ethers.
Oxidation: Aldehydes or ketones.
Reduction: Hydrocarbons.
Scientific Research Applications
3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(iodomethyl)-1,1-dimethylcyclobutane involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,1-dimethylcyclobutane
- 3-(Bromomethyl)-1,1-dimethylcyclobutane
- 3-(Fluoromethyl)-1,1-dimethylcyclobutane
Comparison
Compared to its halogenated analogs, 3-(iodomethyl)-1,1-dimethylcyclobutane is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitutions, where iodine acts as a better leaving group than chlorine, bromine, or fluorine.
Properties
CAS No. |
1421313-74-7 |
---|---|
Molecular Formula |
C7H13I |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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